molecular formula C14H26O B14649454 4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one CAS No. 49714-25-2

4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one

Cat. No.: B14649454
CAS No.: 49714-25-2
M. Wt: 210.36 g/mol
InChI Key: VWSAIYOIGIRRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one is an organic compound with the molecular formula C14H26O. It is a derivative of cyclohexanone, characterized by the presence of four tert-butyl groups and four methyl groups attached to the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2,6-dimethylacetophenone: Similar in structure but with fewer methyl groups.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    tert-Butyl alcohol: A simpler tertiary alcohol with similar tert-butyl groups.

Uniqueness

4-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-one is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.

Properties

CAS No.

49714-25-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

4-tert-butyl-2,2,6,6-tetramethylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-12(2,3)10-8-13(4,5)11(15)14(6,7)9-10/h10H,8-9H2,1-7H3

InChI Key

VWSAIYOIGIRRQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1=O)(C)C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.